4-Amino-3-fluorobenzoyl chloride
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Overview
Description
4-Amino-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H5ClFNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an amino group at the 4-position and a fluorine atom at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
4-Amino-3-fluorobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of aniline derivatives with 4-fluorobenzoyl chloride using copper triflate as a catalyst . This method is efficient and allows for the recovery and reuse of the catalyst without loss of activity. Additionally, the use of ionic liquids and microwave heating can enhance the reaction efficiency .
Chemical Reactions Analysis
4-Amino-3-fluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.
Acylation Reactions: It is commonly used in Friedel-Crafts acylation reactions to introduce the benzoyl group into aromatic compounds.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-amino-3-fluorobenzoic acid.
Common reagents used in these reactions include aluminum chloride (AlCl3), iron(III) chloride (FeCl3), and titanium tetrachloride (TiCl4) as catalysts for acylation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Amino-3-fluorobenzoyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-3-fluorobenzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. This reactivity is utilized in various synthetic processes to introduce the benzoyl group into different substrates .
Comparison with Similar Compounds
4-Amino-3-fluorobenzoyl chloride can be compared with other similar compounds, such as:
4-Fluorobenzoyl chloride: This compound lacks the amino group and is used in similar acylation reactions.
4-Aminobenzoyl chloride: This compound lacks the fluorine atom and is also used in acylation reactions.
The presence of both the amino group and the fluorine atom in this compound makes it unique and provides specific reactivity and properties that are not observed in the other similar compounds.
Properties
IUPAC Name |
4-amino-3-fluorobenzoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO/c8-7(11)4-1-2-6(10)5(9)3-4/h1-3H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCBSKNMVGPZGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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